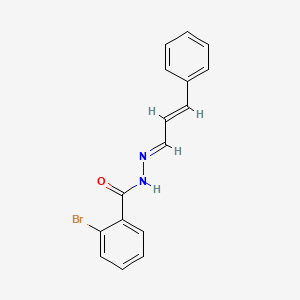
(4-Isobutoxyphenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methylpropoxy)phenylmethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a methanone moiety, with an additional phenyl group substituted with a 2-methylpropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 4-(2-methylpropoxy)phenylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-methylpropoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(2-methylpropoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine
In medicine, derivatives of 4-(2-methylpropoxy)phenylmethanone are explored for their potential use in treating various diseases. Research is ongoing to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, 4-(2-methylpropoxy)phenylmethanone is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique structural features make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of 4-(2-methylpropoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-methylpropoxy)phenylmethanone: Similar in structure but with different substituents.
4-(2-ethoxy)phenylmethanone: Contains an ethoxy group instead of a 2-methylpropoxy group.
4-(2-methoxy)phenylmethanone: Contains a methoxy group instead of a 2-methylpropoxy group.
Uniqueness
The uniqueness of 4-(2-methylpropoxy)phenylmethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H18O2 |
|---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
[4-(2-methylpropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H18O2/c1-13(2)12-19-16-10-8-15(9-11-16)17(18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
InChI-Schlüssel |
SRSBBBYHBUDRNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid](/img/structure/B11703441.png)
![1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B11703442.png)
![4-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11703452.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703454.png)
![3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11703460.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11703468.png)
![Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11703471.png)

![N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide](/img/structure/B11703491.png)
![N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide](/img/structure/B11703493.png)

![5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11703503.png)

![9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11703515.png)
